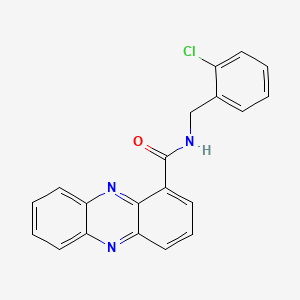

N-(2-chlorobenzyl)phenazine-1-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]phenazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O/c21-15-8-2-1-6-13(15)12-22-20(25)14-7-5-11-18-19(14)24-17-10-4-3-9-16(17)23-18/h1-11H,12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFODQFQVQHWYOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Routes to Phenazine-1-carboxamide (B1678076) Core Structures

The synthesis of the phenazine-1-carboxamide scaffold is a multi-step process that begins with the construction of the tricyclic phenazine (B1670421) ring system, followed by the formation of the amide functional group.

The final step in forming a phenazine-1-carboxamide derivative is typically the creation of an amide bond between phenazine-1-carboxylic acid (PCA) and a suitable amine. This transformation is achieved through various condensation and coupling reactions. A common approach involves activating the carboxylic acid group of PCA to make it more susceptible to nucleophilic attack by the amine.

One method is the conversion of PCA into an acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with the desired amine to form the amide bond. Alternatively, a wide array of peptide coupling agents can be employed to facilitate the reaction directly between the carboxylic acid and the amine under milder conditions. These reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. The formation of N-benzyl-3-phenylpropanamide via these methods illustrates the general applicability of activating the carboxylic acid for displacement by an amine. acsgcipr.org These reactions are fundamental in generating libraries of phenazine-1-carboxamide derivatives for various research applications. nih.gov

The construction of the core phenazine ring itself can be accomplished through several named reactions and synthetic pathways. bohrium.comnih.govresearchgate.net The Jourdan-Ullmann reaction is a key strategy, involving a copper-promoted C-N coupling between an aniline and a 2-halonitrobenzene derivative, such as 2-bromo-3-nitrobenzoic acid. This reaction forms a 2-nitro-N-phenylaniline intermediate. researchgate.net

Following the Jourdan-Ullmann coupling, a reductive cyclization step is performed to form the tricyclic phenazine structure. This can be achieved using various reducing agents. A notable method employs sodium borohydride (NaBH₄) for the reductive ring closure to yield the phenazine-1-carboxylic acid core. An alternative modern approach utilizes a palladium-catalyzed reductive cyclization of the 2-nitro-N-phenylaniline intermediate, using carbon monoxide (CO) or a CO surrogate like phenyl formate as the reductant. researchgate.net This method offers a practical alternative to harsher reducing or oxidizing agents and minimizes the formation of byproducts. researchgate.net Other classical methods for phenazine synthesis include the Wohl-Aue reaction, which involves the condensation of an aniline with a nitrobenzene in the presence of a base. bohrium.comguidechem.com

Specific Chemical Synthesis of N-(2-chlorobenzyl)phenazine-1-carboxamide

The synthesis of the title compound, this compound, involves the coupling of the pre-formed phenazine-1-carboxylic acid (PCA) core with 2-chlorobenzylamine.

To synthesize this compound, phenazine-1-carboxylic acid (PCA) is selected as the primary precursor. The synthesis of PCA itself can be achieved via the Jourdan-Ullmann coupling of aniline and 2-bromo-3-nitrobenzoic acid, followed by reductive cyclization. nih.govnih.gov Once PCA is obtained, it is reacted with 2-chlorobenzylamine to form the target amide.

For optimal yield, the carboxylic acid group of PCA is typically activated. For instance, PCA can be converted to its corresponding acyl chloride, which is then reacted with 2-chlorobenzylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. Alternatively, standard peptide coupling reagents can be utilized. The reaction conditions, such as solvent, temperature, and reaction time, are critical for maximizing yield and purity. Aprotic solvents like dichloromethane (DCM), chloroform, or dimethylformamide (DMF) are commonly used. The reaction is often carried out at room temperature or with gentle heating.

Table 1: Representative Conditions for Amide Formation

| Step | Reagents & Conditions | Purpose | Reference |

| Acid Activation | PCA, Thionyl Chloride (SOCl₂), Reflux | Formation of phenazine-1-carbonyl chloride | General Method |

| Amide Coupling | Phenazine-1-carbonyl chloride, 2-chlorobenzylamine, Triethylamine, DCM, 0°C to RT | Formation of the final amide product | Inferred from nih.gov |

| Direct Coupling | PCA, 2-chlorobenzylamine, EDC, HOBt, DMF, RT | One-pot amide formation under mild conditions | General Method |

Following the synthesis, purification is necessary to isolate this compound from unreacted starting materials, reagents, and byproducts. A standard laboratory-scale purification protocol involves several steps.

First, a liquid-liquid extraction is performed. The reaction mixture is typically diluted with an organic solvent like ethyl acetate or dichloromethane, and washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted PCA, and brine. mdpi.comnih.gov The organic layer is then dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

The resulting crude product is often purified further using adsorption chromatography, most commonly silica gel column chromatography. mdpi.comnih.govthaiscience.info A solvent system (eluent) of appropriate polarity, such as a mixture of hexanes and ethyl acetate, is used to separate the desired compound from impurities. The purity of the collected fractions is monitored by thin-layer chromatography (TLC). Finally, recrystallization from a suitable solvent or solvent mixture (e.g., chloroform, ethanol, or acetonitrile) can be performed to obtain the final product as a pure crystalline solid. nih.govnih.gov The identity and purity of the compound are confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination. nih.govnih.gov

Biosynthetic Pathways and Metabolic Engineering for Phenazine-1-carboxamide Production

Phenazine-1-carboxamide (PCN) is a naturally occurring secondary metabolite produced by various bacteria, most notably those of the genus Pseudomonas. nih.gov Its production is governed by specific biosynthetic gene clusters and can be enhanced through targeted genetic modifications.

The biosynthesis of all phenazine compounds begins with the shikimate pathway. guidechem.comacs.orgnih.gov Two molecules derived from chorismic acid are condensed to form the basic tricyclic phenazine scaffold. usm.edu This core synthesis is directed by a highly conserved set of genes organized in an operon, typically designated phzABCDEFG. nih.govscite.aifrontiersin.org The collective action of the enzymes encoded by this operon leads to the formation of the key intermediate, phenazine-1-carboxylic acid (PCA). frontiersin.org

The conversion of PCA to phenazine-1-carboxamide is catalyzed by a specific modifying enzyme encoded by the phzH gene. nih.govfrontiersin.orgasm.org The PhzH enzyme is a glutamine amidotransferase, which facilitates the amidation of the carboxylic acid group of PCA, using glutamine as the amino group donor. mdpi.comnih.gov

Significant research has focused on the metabolic engineering of phenazine-producing bacteria, such as Pseudomonas chlororaphis, to enhance the yield of PCN. nih.govacs.orgresearchgate.net These strategies include:

Gene Replacement: In strains that naturally produce other phenazines, such as 2-hydroxyphenazine (2-OH-PHZ) from PCA via the phzO gene, the phzO gene can be replaced with the phzH gene from a PCN-producing strain. This redirects the metabolic flux from PCA towards the synthesis of PCN. acs.org

Deletion of Negative Regulators: The production of phenazines is controlled by a complex regulatory network. Genes such as psrA and rpeA have been identified as repressors of phenazine biosynthesis. nih.govresearchgate.net Inactivating or deleting these negative regulatory genes can lead to a significant increase in the expression of the phz operon and, consequently, a substantial boost in PCN production. nih.govresearchgate.net

Fermentation Optimization: Alongside genetic manipulation, optimizing fermentation conditions is crucial for maximizing yield. This includes adjusting medium components (e.g., carbon and nitrogen sources), pH, and aeration. mdpi.comresearchgate.net Studies have shown that using organic nitrogen sources and implementing optimized fed-batch strategies in bioreactors can lead to high-titer production of PCN, reaching several grams per liter. mdpi.comresearchgate.net

Table 2: Key Genes in Phenazine-1-carboxamide Biosynthesis

| Gene(s) | Encoded Enzyme/Function | Role in Pathway | Reference |

| phzABCDEFG | Core phenazine biosynthesis enzymes | Catalyze the synthesis of phenazine-1-carboxylic acid (PCA) from chorismic acid precursors. | nih.govfrontiersin.org |

| phzH | Glutamine amidotransferase | Converts PCA into phenazine-1-carboxamide (PCN). | nih.govacs.orgasm.org |

| psrA | Transcriptional regulator | Negative regulator (repressor) of phenazine biosynthesis. | nih.govresearchgate.net |

| rpeA | Transcriptional regulator | Negative regulator (repressor) of phenazine biosynthesis. | nih.govresearchgate.net |

Identification of Microbial Producers and Gene Clusters Involved in Biosynthesis

While this compound is a synthetic derivative, its core structure, phenazine-1-carboxamide (PCN), is a naturally occurring secondary metabolite produced by various bacteria, most notably from the genus Pseudomonas. Species such as Pseudomonas chlororaphis, Pseudomonas aeruginosa, and Pseudomonas fluorescens are well-documented producers of phenazine compounds. nih.govnih.govnih.gov These microorganisms synthesize phenazines via the shikimate pathway. frontiersin.org

The biosynthesis of phenazines is governed by a conserved core gene cluster, phzABCDEFG. frontiersin.orgnih.gov This operon encodes the enzymes necessary to convert chorismic acid, an intermediate of the shikimate pathway, into the central precursor molecule, phenazine-1-carboxylic acid (PCA). nih.govfrontiersin.org

The conversion of PCA to various phenazine derivatives is then carried out by specific modifying enzymes encoded by genes often located outside the core phz operon. In the case of phenazine-1-carboxamide (PCN), the key enzyme is PhzH. nih.govnih.gov The phzH gene encodes a glutamine amidotransferase, which catalyzes the amidation of PCA to yield PCN. nih.gov The identification of these microbial producers and the elucidation of the genetic pathways for PCA and PCN biosynthesis provide a foundational platform for developing biotechnological production methods for phenazine-1-carboxamide and its subsequent derivatization.

Table 1: Key Genes in Phenazine-1-carboxamide Biosynthesis

| Gene/Cluster | Function | Precursor | Product |

| phzABCDEFG | Encodes core enzymes for phenazine synthesis | Chorismic Acid | Phenazine-1-carboxylic acid (PCA) |

| phzH | Encodes a glutamine amidotransferase | Phenazine-1-carboxylic acid (PCA) | Phenazine-1-carboxamide (PCN) |

| phzO | Encodes a monooxygenase (competing pathway) | Phenazine-1-carboxylic acid (PCA) | 2-hydroxyphenazine |

| phzS | Encodes a flavin-containing monooxygenase | Phenazine-1-carboxylic acid (PCA) | 1-hydroxyphenazine |

Genetic Engineering and Fermentation Optimization for Enhanced Yield

Genetic engineering approaches often focus on the manipulation of regulatory genes and the elimination of competing biosynthetic pathways. For instance, in Pseudomonas chlororaphis HT66, the deletion of negative regulatory genes such as psrA and rpeA has been shown to significantly increase PCN production. nih.gov The knockout of psrA resulted in a 1.66-fold increase in PCN yield, while the deletion of rpeA led to a 3.06-fold increase. nih.gov Another effective strategy is to block pathways that convert the precursor PCA into other derivatives. Knocking out the phzO gene, which is responsible for converting PCA to 2-hydroxyphenazine, successfully redirects the metabolic flow towards PCA accumulation, which can then be converted to PCN. frontiersin.orgnih.gov

Fermentation optimization is crucial for maximizing the productivity of both wild-type and genetically engineered strains. Key parameters that are optimized include media composition, pH, and feeding strategies. Organic nitrogen sources like soybean cake and soy peptone are generally more favorable for phenazine synthesis than inorganic sources. mdpi.com The pH of the fermentation medium is also a critical factor; maintaining a pH of 7.2 has been shown to increase PCN production by 56% in a bioreactor setting. mdpi.com Furthermore, fed-batch fermentation strategies, where nutrients like glycerol are supplied during the fermentation process, can lead to substantial increases in final product concentration. Through a combination of media optimization, pH control, and fed-batch strategies, the production of PCN in an engineered P. chlororaphis strain was increased from 2.75 g/L to 9.62 g/L. mdpi.comresearchgate.net

Table 2: Strategies for Enhanced Phenazine-1-carboxamide Yield

| Strategy | Method | Strain | Improvement in Yield |

| Genetic Engineering | Knockout of negative regulator psrA | P. chlororaphis HT66 | 1.66-fold increase |

| Genetic Engineering | Knockout of negative regulator rpeA | P. chlororaphis HT66 | 3.06-fold increase |

| Genetic Engineering | Knockout of competing pathway gene phzO | P. chlororaphis Lzh-T5 | Accumulation of PCA for conversion to PCN |

| Fermentation Optimization | Medium optimization (carbon/nitrogen sources) | P. chlororaphis H5△fleQ△relA | From 2.75 g/L to 5.51 g/L |

| Fermentation Optimization | pH control (maintained at 7.2) | P. chlororaphis H5△fleQ△relA | 56% increase in production |

| Fermentation Optimization | Fed-batch strategy | P. chlororaphis H5△fleQ△relA | Final yield of 9.58 g/L |

Systematic Derivatization Strategies for Phenazine-1-carboxamide Analogues

The synthesis of this compound from the parent PCN molecule is achieved through systematic chemical derivatization. These strategies can be broadly categorized into modifications on the core phenazine ring system and substitutions at the carboxamide functional group.

Modifying the phenazine ring allows for the creation of a diverse library of analogues with potentially enhanced or novel biological activities. The electronic and steric properties of the phenazine core can be tuned by introducing various substituents.

Synthetic routes to substituted phenazines often involve the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds or the oxidative cyclization of diphenylamines. A modern approach involves a double Buchwald-Hartwig amination reaction for the "ligation" of two substituted bromoaniline rings, which allows for the controlled synthesis of disubstituted phenazines that are difficult to prepare using classical methods. nih.gov For example, this palladium-catalyzed method has been used to synthesize phenazines with methyl, tert-butyl, and trifluoromethyl substituents on the aromatic rings. nih.gov

Furthermore, the phenazine ring system can be extended through annulation reactions, where additional rings are fused to the core structure. For instance, photochemical cyclization of phenazines with perfluoroalkyl iodide side chains has been used to create new fused-ring systems. researchgate.net These modifications alter the planarity, size, and electronic properties of the molecule, which can influence its interactions with biological targets.

The synthesis of the target compound, this compound, directly involves the modification of the carboxamide group of phenazine-1-carboxamide or the formation of the amide bond from phenazine-1-carboxylic acid (PCA).

A common and direct method is the acylation of a primary amine with a carboxylic acid or its activated derivative. To synthesize this compound, phenazine-1-carboxylic acid (PCA) can be activated, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting phenazine-1-carbonyl chloride can then be reacted with 2-chlorobenzylamine in the presence of a base (e.g., triethylamine or pyridine) to absorb the HCl byproduct and drive the reaction to completion, yielding the desired this compound.

Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to directly couple PCA with 2-chlorobenzylamine under mild conditions. researchgate.net This method is often preferred when sensitive functional groups are present.

Another synthetic route involves the preparation of phenazine-1-carboxylic hydrazine from PCA, which is then condensed with an appropriate aldehyde. nih.gov While this method typically produces acylhydrazones, it demonstrates the reactivity of the carboxyl group and its potential for forming various N-substituted derivatives. The synthesis of a range of N-aryl and N-heterocyclic amide analogues of PCA has been reported, showcasing the versatility of modifying the carboxamide moiety to explore structure-activity relationships. These established synthetic methods for creating N-substituted phenazine-1-carboxamides provide a clear pathway for the targeted synthesis of the N-(2-chlorobenzyl) derivative.

Investigation of Biological Activity Profiles in Vitro and Pre Clinical Models

Antimicrobial Activity Studies

Phenazine (B1670421) compounds are well-documented for their antimicrobial properties, which are attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that are toxic to microbial cells.

Evaluation of Antibacterial Spectrum and Efficacy

Research into new phenylamides of phenazine-1-carboxylic acid (PCA) has demonstrated significant activity, particularly against Gram-positive bacteria. Studies have shown that these derivatives can cause substantial growth retardation of strains such as Micrococcus sp., Erysipelothrix rhusiopathiae, and Staphylococcus aureus. nih.govresearchgate.net The antibacterial action is believed to stem from the inhibition of DNA-dependent RNA polymerase, a critical enzyme for bacterial survival. nih.gov

While specific data for N-(2-chlorobenzyl)phenazine-1-carboxamide is not available, structure-activity relationship (SAR) studies of related compounds provide valuable insights. For instance, the parent compound, phenazine-1-carboxamide (B1678076) (PCN), has shown efficacy against the Gram-negative plant pathogen Xanthomonas oryzae pv. oryzae, the causative agent of bacterial leaf blight in rice. nih.govresearchgate.net The introduction of a lipophilic, halogenated benzyl (B1604629) group, such as the 2-chlorobenzyl moiety, on the amide nitrogen is a common strategy in medicinal chemistry aimed at enhancing cell membrane penetration and interaction with intracellular targets. Halogenated phenazines have demonstrated potent antibacterial activities against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). Therefore, it is hypothesized that the 2-chlorobenzyl substitution may confer or enhance activity against a spectrum of Gram-positive bacteria.

Table 1: Antibacterial Activity of Related Phenazine Compounds

| Compound/Derivative | Bacterial Strain | Activity Metric | Value |

| Phenazine-1-carboxamide (PCN) | Xanthomonas oryzae pv. oryzae | MIC | Not specified |

| Phenazine-1-carboxylic acid (PCA) | Xanthomonas oryzae pv. oryzae | EC₅₀ | 0.18 µg/mL nih.gov |

| Phenazine-1-carboxylic acid (PCA) | Xanthomonas oryzae pv. oryzicola | EC₅₀ | 13.11 µg/mL nih.gov |

| Bromophenazine Analogues | Staphylococcus aureus | MIC | 0.31-0.62 µg/mL researchgate.net |

| Ruthenium-Phenazine Complex | Staphylococcus aureus | MBC | up to 4.9 µmol L⁻¹ rsc.org |

This table is populated with data from related phenazine compounds to provide context for the potential activity of this compound.

Assessment of Antifungal Efficacy against Phytopathogenic and Opportunistic Fungal Strains

The antifungal properties of phenazines are among their most studied biological activities. The parent molecule, PCN, and its precursor, PCA, exhibit potent inhibitory effects against a wide range of phytopathogenic fungi. nih.gov PCA has been commercialized as a biopesticide for controlling diseases such as rice sheath blight. nyxxb.cn PCN has demonstrated superior activity against certain plant pathogens compared to PCA. nih.gov

Studies have documented the efficacy of PCA against fungi like Rhizoctonia solani, Alternaria solani, Fusarium oxysporum, and Pyricularia oryzae. nih.gov More recent research has explored the mechanism of PCA against Pestalotiopsis kenyana, the causative agent of bayberry blight, revealing an EC₅₀ of approximately 2.32 µg/mL. nih.gov The antifungal action involves inducing mycelial malformation, damaging cell membranes, reducing mitochondrial membrane potential, and increasing ROS levels. nih.gov

Furthermore, investigations into novel synthetic phenazine derivatives have confirmed activity against opportunistic human fungal pathogens, including Candida albicans and Aspergillus niger. ekb.eg Modifications to the carboxamide group, such as the introduction of substituted benzyl moieties, are a key area of research to broaden the antifungal spectrum and improve efficacy. nih.gov The presence of the 2-chlorobenzyl group in this compound may enhance its lipophilicity, potentially improving its ability to disrupt the fungal cell membrane and exert its antifungal effects.

Table 2: Antifungal Activity of Phenazine-1-Carboxylic Acid (PCA)

| Fungal Strain | Activity Metric | Value (µg/mL) |

| Pestalotiopsis kenyana | EC₅₀ | 2.32 nih.gov |

| Rhizoctonia solani | EC₅₀ | 7.44 nih.gov |

| Alternaria solani | EC₅₀ | 18.26 nih.gov |

| Fusarium oxysporum | EC₅₀ | 41.78 nih.gov |

| Fusarium graminearum | EC₅₀ | 39.51 nih.gov |

| Pyricularia oryzae | EC₅₀ | 8.36 nih.gov |

| Botrytis cinerea | EC₅₀ | 19.76 nyxxb.cn |

This table shows the efficacy of the parent acid, PCA, against various phytopathogenic fungi.

Research on Anti-biofilm Formation Capabilities

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. The development of agents that can inhibit biofilm formation or eradicate established biofilms is a critical area of antimicrobial research.

The role of phenazines in biofilm dynamics is complex. Phenazine-1-carboxylic acid (PCA) has been shown to promote biofilm development in Pseudomonas aeruginosa by facilitating ferrous iron acquisition, which is essential for biofilm maturation. nih.gov Conversely, other studies on synthetic phenazine derivatives have demonstrated potent anti-biofilm activity. A ruthenium-phenazine complex was found to inhibit biofilm formation in Gram-positive bacteria. rsc.org Moreover, a library of halogenated phenazines was shown to possess potent eradication activities against biofilms of MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE), with minimum biofilm eradication concentrations (MBEC) in the low micromolar range. researchgate.net

Given that this compound is a halogenated phenazine derivative, it holds potential as an anti-biofilm agent. The 2-chlorobenzyl group could contribute to the molecule's ability to penetrate the biofilm matrix and disrupt the cellular processes necessary for biofilm maintenance. For example, a related compound, (1)-N-2-methoxybenzyl-1,10-phenanthrolinium bromide, showed potent activity against Candida albicans biofilms, inhibiting their formation and disrupting the matrix of preformed biofilms. nih.gov This suggests that N-benzyl substitutions on heterocyclic cores can be a viable strategy for developing anti-biofilm agents.

Antineoplastic Activity Research

The planar, heterocyclic structure of phenazines allows them to intercalate into DNA and inhibit key enzymes like topoisomerases, making them promising candidates for anticancer drug development.

Cytotoxicity Assessment in Diverse Cancer Cell Lines (e.g., Leukemia, Lung, Breast, Prostate)

The parent compound, phenazine-1-carboxamide (PCN), has been shown to exhibit selective cytotoxic activity against human lung (A549) and breast (MDA-MB-231) cancer cell lines in a dose-dependent manner, while showing less activity against normal peripheral blood mononuclear cells. nih.gov Other studies on synthetic phenazine derivatives have reported broad cytotoxic profiles.

Structure-activity relationship studies have been crucial in guiding the design of potent phenazine-based anticancer agents. It has been found that the introduction of small, lipophilic substituents, such as methyl or chloro groups, at specific positions on the phenazine ring can enhance cytotoxic potency. nih.govacs.orgresearchgate.net Bis(phenazine-1-carboxamides) with such substitutions were evaluated against a panel of tumor cell lines, including P388 leukemia and Lewis lung carcinoma, and showed potent inhibitory activity. nih.govacs.org

A structurally related compound, 2-chloro-N-(phenazin-2-yl)benzamide, demonstrated a potent anticancer effect comparable to the standard chemotherapeutic agent cisplatin (B142131) against K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cancer cells, with low to no effect on non-cancerous 293T cells. nih.gov This highlights the potential importance of the chloro-benzamide moiety for potent and selective cytotoxicity. Based on these findings, this compound is a compound of significant interest for its potential cytotoxic effects against a range of cancer cell lines.

Table 3: Cytotoxic Activity of Related Phenazine Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cancer Type | Activity Metric | Value |

| Phenazine-1-carboxamide (PCN) | A549 | Lung | IC₅₀ | ~30 µM nih.gov |

| Phenazine-1-carboxamide (PCN) | MDA-MB-231 | Breast | IC₅₀ | ~45 µM nih.gov |

| 2-chloro-N-(phenazin-2-yl)benzamide | K562 | Leukemia | IC₅₀ | 1.05 µM nih.gov |

| 2-chloro-N-(phenazin-2-yl)benzamide | HepG2 | Liver | IC₅₀ | 1.83 µM nih.gov |

| 2-chloro-N-(phenazin-2-yl)benzamide | HCT116 | Colorectal | IC₅₀ | 4.31 µM nih.gov |

| 2-chloro-N-(phenazin-2-yl)benzamide | MCF7 | Breast | IC₅₀ | 2.54 µM nih.gov |

| 9-Methyl-bis(phenazine-1-carboxamide) | P388 | Leukemia | IC₅₀ | 0.032 µM nih.govacs.org |

| 9-Chloro-bis(phenazine-1-carboxamide) | P388 | Leukemia | IC₅₀ | 0.040 µM nih.govacs.org |

This table presents cytotoxicity data for related phenazine compounds to illustrate the potential of the this compound scaffold.

Analysis of Effects on Cell Proliferation and Viability in Cancer Models

The cytotoxic effects of phenazine derivatives are often mediated by their ability to induce programmed cell death (apoptosis) and inhibit cell cycle progression, thereby reducing cancer cell proliferation and viability. nih.gov

In studies with PCN on lung and breast cancer cells, the compound was found to induce apoptosis through the mitochondrial intrinsic pathway. nih.gov This process was characterized by the overexpression of the tumor suppressor protein p53, an increase in the pro-apoptotic protein Bax, the release of cytochrome C, and the activation of caspase-3. nih.gov Crucially, PCN was also shown to inhibit oncogenic anti-apoptotic proteins from the Bcl-2 family (Bcl-2, Bcl-w, and Bcl-xL), which are often overexpressed in cancer cells and contribute to their survival. nih.gov

Other phenazine derivatives, particularly bis-phenazines, have been identified as dual inhibitors of topoisomerase I and II. nih.govacs.org These enzymes are essential for managing DNA topology during replication and transcription; their inhibition leads to DNA strand breaks and ultimately triggers apoptosis. The ability of phenazines to interfere with fundamental cellular processes like DNA replication and the regulation of apoptosis underscores their potential as effective antineoplastic agents. The this compound structure, combining the DNA-intercalating phenazine core with a substituted benzyl group, is well-suited to engage in these mechanisms, leading to a reduction in cancer cell proliferation and viability.

Investigation of this compound Reveals Limited Publicly Available Biological Activity Data

Despite a comprehensive search of scientific literature and publicly accessible data, detailed information regarding the specific biological activity and interactions of the chemical compound This compound remains largely unavailable. While the broader class of phenazine-1-carboxamides has been the subject of various studies, highlighting their potential as antimicrobial and anticancer agents, specific data for the N-(2-chlorobenzyl) substituted variant is not present in the reviewed literature.

Phenazine compounds, a group of nitrogen-containing heterocyclic molecules, are known for their diverse biological activities. Research into various derivatives of phenazine-1-carboxamide has indicated a range of effects in in vitro and preclinical models. These studies often explore structure-activity relationships, examining how different substituents on the phenazine core influence their biological effects.

For instance, studies on other N-substituted phenazine-1-carboxamides have detailed their potential to interact with DNA and inhibit enzymes, contributing to their observed cytotoxic or antimicrobial properties. However, without specific studies on this compound, it is not possible to extrapolate these findings to this particular compound with scientific accuracy.

The lack of available data prevents the creation of a detailed profile of its biological interactions, including the generation of data tables on its effects in various assays. It is possible that research on this specific compound exists in proprietary databases or has not yet been published in the public domain.

Molecular and Cellular Mechanistic Elucidation

Investigation of Reactive Oxygen Species (ROS) Generation and Associated Oxidative Stress Responses

Phenazine (B1670421) compounds are well-recognized as redox-active molecules capable of inducing the generation of reactive oxygen species (ROS), a key factor in their biological activity. nih.govnih.gov Studies on the parent compound, phenazine-1-carboxamide (B1678076) (PCN), and the related phenazine-1-carboxylic acid (PCA), have demonstrated their capacity to increase intracellular ROS levels in various cell lines. nih.govfrontiersin.orgnih.gov This elevation in ROS creates a state of oxidative stress within the cell.

The mechanism often involves the ability of phenazines to accept electrons from cellular reductants, such as NADPH, and then transfer them to molecular oxygen, resulting in the formation of superoxide (B77818) radicals (O₂•−). researchgate.net This initial ROS can lead to the generation of other reactive species, including hydrogen peroxide (H₂O₂). researchgate.net This accumulation of ROS disrupts the normal cellular redox balance and can trigger a cascade of downstream events, including damage to cellular components and activation of stress-response pathways. nih.govnih.gov For instance, treatment with PCA has been shown to enhance ROS accumulation in both bacterial and human cancer cells. frontiersin.orgnih.gov This induced oxidative stress is a pivotal event that often precedes and initiates the apoptotic processes detailed in subsequent sections. researchgate.net

Table 1: Effect of Phenazine Compounds on ROS Generation

| Compound | Cell Line/Organism | Observed Effect | Reference |

|---|---|---|---|

| Phenazine-1-carboxamide (PCN) | A549 (Lung Cancer), MDA-MB-231 (Breast Cancer) | Production of reactive oxygen species | nih.gov |

| Phenazine-1-carboxylic acid (PCA) | Prostate Cancer Cells | Increased generation of reactive oxygen species | researchgate.net |

| Phenazine-1-carboxylic acid (PCA) | Phellinus noxius | Significantly increased intracellular ROS levels | nih.gov |

| Phenazine-1-carboxylic acid (PCA) | Vibrio anguillarum, A549 (Lung Cancer) | Induced accumulation of ROS | frontiersin.org |

Modulatory Effects on Key Cellular Processes and Signaling Pathways

The planar structure of phenazine compounds allows them to interact with DNA, potentially through intercalation, a mechanism similar to other known DNA-binding agents. mdpi.com This interaction can interfere with crucial cellular processes like DNA replication and transcription. Research on 5-methyl phenazine-1-carboxylic acid, a derivative of PCA, demonstrated its ability to inhibit DNA synthesis, which contributes to its antiproliferative activity. mdpi.com

Furthermore, phenazines can have wide-ranging effects on gene expression. Transcriptomic analyses have shown that phenazine compounds can lead to the differential expression of hundreds of genes. nih.govplos.org While the precise impact of N-(2-chlorobenzyl)phenazine-1-carboxamide on these processes has not been specifically detailed, the known DNA-binding capabilities and transcriptional influence of the phenazine framework suggest a high potential for interference with DNA replication and the regulation of gene expression. mdpi.comnih.gov

Disruption of the cell cycle is a common mechanism for anticancer agents. Phenazine derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division. For example, 5-methyl phenazine-1-carboxylic acid was found to induce G1 cell cycle arrest in cancer cell lines. mdpi.com This arrest at the G1 checkpoint prevents the cell from entering the S phase (DNA synthesis), effectively halting proliferation. mdpi.com The ability to induce cell cycle arrest is a critical aspect of the antitumor activity of this class of compounds, as it provides a window for other cellular processes, such as apoptosis, to be initiated. mdpi.comresearchgate.net

Table 2: Effect of Phenazine Derivatives on Cell Cycle

| Compound | Cell Line | Phase of Arrest | Reference |

|---|

Inducing apoptosis, or programmed cell death, is a key therapeutic goal in cancer treatment. Studies on PCN have shown that it selectively induces apoptosis in cancer cells. nih.gov The apoptotic cascade initiated by phenazines is complex and involves the activation of multiple signaling pathways, prominently featuring the mitochondria.

The intrinsic, or mitochondrial, pathway of apoptosis is centrally involved in the action of phenazine-1-carboxamide and its analogues. nih.gov A critical early event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). nih.gov Treatment with PCN leads to a loss of ΔΨm in cancer cells. nih.gov This depolarization of the mitochondrial membrane is a point of no return, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.govnih.gov

One of the key factors released is cytochrome c. In the cytoplasm, cytochrome c participates in the formation of the apoptosome, which in turn activates a cascade of cysteine proteases known as caspases. nih.gov Specifically, treatment with PCN has been shown to induce the activation of caspase-3, an executioner caspase that is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

The mitochondrial pathway of apoptosis is tightly regulated by a host of proteins, particularly the Bcl-2 family, the tumor suppressor protein p53, and Poly(ADP-ribose) polymerase (PARP). nih.govnih.gov

The Bcl-2 family of proteins consists of both anti-apoptotic members (like Bcl-2, Bcl-xL, and Bcl-w) and pro-apoptotic members (like Bax). nih.govresearchgate.net The ratio of these proteins is critical in determining cell fate. Studies on PCN have revealed that it modulates this balance in favor of apoptosis. nih.gov It causes the downregulation or inhibition of anti-apoptotic proteins including Bcl-2, Bcl-w, and Bcl-xL, while simultaneously upregulating the pro-apoptotic protein Bax. nih.govresearchgate.net This shift disrupts mitochondrial membrane integrity, promoting the release of cytochrome c. nih.govnih.gov

The p53 protein, a crucial tumor suppressor, is also implicated. PCN treatment leads to the overexpression of p53. nih.gov Activated p53 can promote apoptosis by, among other mechanisms, transcriptionally activating the pro-apoptotic Bax gene. nih.gov

Furthermore, PCN inhibits PARP, an enzyme involved in DNA repair. nih.gov During apoptosis, PARP is cleaved by caspases, and its inhibition is considered a hallmark of this process. nih.govnih.gov The inhibition of PARP by PCN further contributes to the execution of the apoptotic program. nih.gov

Table 3: Modulation of Apoptosis-Related Proteins by Phenazine-1-carboxamide (PCN)

| Protein Family | Specific Protein | Effect of PCN Treatment | Consequence | Reference |

|---|---|---|---|---|

| Bcl-2 Family (Anti-apoptotic) | Bcl-2 | Inhibition/Downregulation | Promotes Apoptosis | nih.govresearchgate.net |

| Bcl-w | Inhibition | Promotes Apoptosis | nih.gov | |

| Bcl-xL | Inhibition | Promotes Apoptosis | nih.gov | |

| Bcl-2 Family (Pro-apoptotic) | Bax | Overexpression/Upregulation | Promotes Apoptosis | nih.govresearchgate.net |

| Tumor Suppressor | p53 | Overexpression | Promotes Apoptosis | nih.gov |

| DNA Repair Enzyme | PARP | Inhibition | Promotes Apoptosis | nih.gov |

Elucidation of Apoptosis and Programmed Cell Death Pathways

Identification and Characterization of Specific Molecular Targets

The biological activity of phenazine-1-carboxamide and its derivatives stems from their interaction with specific molecular targets within cells. These interactions disrupt essential cellular processes, leading to effects such as antimicrobial and anticancer activity. The planar structure of the phenazine ring is a key feature that facilitates these interactions.

Enzyme Inhibition Studies (e.g., Topoisomerases, Isocitrate Lyase, Tubulin Polymerization)

Phenazine-1-carboxamides have been shown to inhibit several crucial enzymes. Notably, derivatives of this class are recognized as dual inhibitors of topoisomerases, enzymes vital for DNA replication and repair.

Topoisomerase I and II Inhibition: Ring-substituted bis(phenazine-1-carboxamides) have demonstrated potent activity as dual inhibitors of topoisomerase I (Topo I) and topoisomerase II (Topo II). acs.orgnih.gov One of the most potent compounds in a study, a 9-methyl derivative, was found to poison Topo I at concentrations of 0.25 and 0.5 µM and inhibit the catalytic activity of both Topo I and Topo II at 1 and 5 µM, respectively. acs.orgnih.gov These compounds are believed to stabilize the topoisomerase-DNA cleavage complex, which prevents the re-ligation of the DNA strand, leading to cell death. ekb.eg The mechanism involves the phenazine scaffold stacking between DNA base pairs at the cleavage site. ekb.eg Other related compounds, such as imidazo[4,5-b]phenazines and the experimental drug XR11576, also function as dual Topo I/II inhibitors, confirming that this is a key mechanism for the phenazine class. ekb.egnih.govresearchgate.net

Histone Acetyltransferase Inhibition: Recent studies have identified another enzymatic target for phenazine-1-carboxamide (PCN) in the context of fungal pathogens. Research on Fusarium graminearum revealed that PCN binds to the histone acetyltransferase (HAT) domain of the FgGcn5 enzyme. nih.gov It specifically occupies the binding site of the cosubstrate acetyl-CoA, thereby competitively inhibiting the enzyme's histone acetylation function. nih.gov This inhibition disrupts development, mycotoxin synthesis, and virulence of the fungus. nih.gov

Other Enzymes: While isocitrate lyase is a recognized target for antifungal and antibacterial agents, particularly in dormant pathogens like Mycobacterium tuberculosis, direct inhibition by phenazine-1-carboxamide derivatives is not extensively documented in the current literature. mdpi.comnih.gov Similarly, tubulin polymerization is a known target for various anticancer agents, but it is not identified as a primary mechanism of action for the phenazine-1-carboxamide class of compounds. mdpi.comnih.gov

| Enzyme Target | Compound Class | Observed Effect | Effective Concentration | References |

|---|---|---|---|---|

| Topoisomerase I | 9-Methyl-bis(phenazine-1-carboxamide) | Poisons enzyme | 0.25 - 0.5 µM | acs.org, nih.gov |

| Topoisomerase I & II | 9-Methyl-bis(phenazine-1-carboxamide) | Inhibits catalytic activity | 1 µM (Topo I), 5 µM (Topo II) | acs.org, nih.gov |

| Topoisomerase I | Imidazo[4,5-b]phenazine (Compound 4e) | Inhibition (IC50) | 29.25 µM | ekb.eg |

| Topoisomerase IIα | Imidazo[4,5-b]phenazine (Compound 4f) | Inhibition (IC50) | 26.74 µM | ekb.eg |

| Histone Acetyltransferase (FgGcn5) | Phenazine-1-carboxamide (PCN) | Competitive inhibition | Not specified | nih.gov |

Analysis of Nucleic Acid Binding Interactions (e.g., DNA Intercalation)

The planar aromatic structure of the phenazine core is well-suited for insertion between the base pairs of DNA, a process known as intercalation. This interaction is a primary mode of action for many phenazine derivatives and is fundamental to their cytotoxic and antimicrobial effects.

Studies on various phenazine-1-carboxamides and related derivatives confirm their ability to bind to DNA. nih.gov This binding is consistent with a model where the tricyclic phenazine ring intercalates into the DNA helix. nih.gov Molecular docking simulations and structural studies show that the carboxamide side chain often lies in the major or minor groove of the DNA, forming hydrogen bonds with the DNA bases, which further stabilizes the complex. researchgate.net For example, the bis-phenazine MLN 944 binds in the DNA major groove, where its protonated linker amines form hydrogen bonds with guanine (B1146940) bases. researchgate.net The intercalation process can unwind the DNA helix, interfere with the functions of DNA-processing enzymes like topoisomerases, and inhibit transcription, ultimately leading to apoptosis or cell death. nih.govresearchgate.net A study of the benzo[a]phenazine (B1654389) derivative NC-182 confirmed it is a potent DNA intercalator that thermally stabilizes the DNA duplex structure. nih.gov

Mechanisms of Action in Agricultural Pathogen Control (e.g., Fungal Cell Wall and Cell Membrane Disruption)

In the context of agriculture, phenazine-1-carboxamide (PCN) and its parent compound, phenazine-1-carboxylic acid (PCA), are effective against a wide range of plant pathogenic fungi. nih.gov Their mechanism of action is multifaceted, involving the disruption of fundamental fungal structures and metabolic processes.

Fungal Cell Wall and Membrane Disruption: A primary target for PCN in fungal pathogens is the cell wall and cell membrane. nih.gov Studies on Rhizoctonia solani, the causative agent of rice sheath blight, showed that treatment with PCN leads to significant morphological and ultrastructural changes. nih.govmdpi.com Microscopic observations revealed that mycelia became twisted and swollen, with deformed and thinned cell walls. nih.gov The internal structure of the fungal cells showed plasmolysis, disintegration of organelles, and disappearance of the septum. mdpi.com

PCN has been shown to inhibit the activity of chitin (B13524) synthetase, a crucial enzyme for the synthesis of chitin, which is a primary structural component of the fungal cell wall. nih.gov This inhibition weakens the cell wall, leading to the observed deformities. nih.gov Furthermore, treatment with phenazine derivatives increases the permeability of the fungal cell membrane, causing the leakage of essential intracellular components like nucleic acids. mdpi.comresearchgate.netmdpi.com

Induction of Oxidative Stress: Another key antifungal mechanism is the generation of reactive oxygen species (ROS). mdpi.comnih.gov Exposure of fungi like Candida albicans and Pestalotiopsis kenyana to phenazines leads to high intracellular ROS production. researchgate.netmdpi.comnih.gov This oxidative stress damages cellular components, causes hyperpolarization of the mitochondrial membrane, and ultimately induces apoptosis, or programmed cell death, in the fungal cells. mdpi.comnih.gov

| Mechanism | Fungal Pathogen | Observed Effect | References |

|---|---|---|---|

| Cell Wall Disruption | Rhizoctonia solani | Mycelia become twisted and swollen; cell wall thins and deforms. | nih.gov, mdpi.com |

| Enzyme Inhibition | Rhizoctonia solani | Inhibition of chitin synthetase activity. | nih.gov |

| Cell Membrane Disruption | Pestalotiopsis kenyana, Rhizoctonia solani | Increased membrane permeability and leakage of nucleic acids. | mdpi.com, researchgate.net, mdpi.com |

| ROS Production | Candida albicans, Pestalotiopsis kenyana | High intracellular ROS levels leading to mitochondrial damage. | nih.gov, researchgate.net, mdpi.com |

| Apoptosis Induction | Candida albicans, Benjaminiella poitrasii | ROS-mediated apoptotic cell death. | nih.gov |

Structure Activity Relationship Sar Studies

Correlations between Structural Features and Observed Biological Activities

The biological activities of phenazine-1-carboxamides are largely attributed to the interplay between their three main structural features. The planar, electron-deficient phenazine (B1670421) core allows these molecules to function as DNA intercalators, inserting themselves between the base pairs of the DNA helix. mdpi.comresearchgate.net This intercalation is a primary mechanism for their cytotoxic effects, as it can disrupt DNA replication and transcription, leading to cell death. nih.govacs.org The biological properties of phenazines are dictated by the position and type of functional groups attached to the core scaffold. mdpi.com

The carboxamide side chain at the 1-position is not merely a passive linker but is critical for the molecule's activity. Its orientation and ability to form hydrogen bonds are essential for stabilizing the drug-DNA complex. researchgate.net Variations in this side chain are generally not well-tolerated, suggesting its structure is highly optimized for biological interaction. researchgate.netnih.gov

Influence of Substituents on the Phenazine Core on Bioactivity

Modifications to the phenazine core have a significant impact on the biological activity of phenazine-1-carboxamides. SAR studies consistently show that cytotoxicity is enhanced by the presence of small substituents at the 9-position, which is peri (adjacent) to the 1-carboxamide (B11826670) group. researchgate.net For example, the addition of a 9-methyl group has been shown to substantially increase cytotoxic potency compared to the unsubstituted parent compound. nih.govresearchgate.net This enhancement is attributed to improved DNA binding affinity and slower dissociation rates. researchgate.net

Conversely, removing these peri methyl groups from active phenazine dimers has been shown to diminish cytotoxicity by a factor of 16- to 40-fold across various cancer cell lines. researchgate.net The presence of different functional groups such as carboxyl, hydroxyl, methyl, and halogen on the phenazine ring can significantly alter the physical, chemical, and biological properties of the compounds. mdpi.com

| Compound Type | Substituent at 9-Position | Relative Cytotoxicity | Reference |

|---|---|---|---|

| Phenazine-1-carboxamide (B1678076) Monomer | -H (Unsubstituted) | Baseline | researchgate.net |

| Phenazine-1-carboxamide Monomer | -CH₃ (Methyl) | Increased | researchgate.net |

| Bis(phenazine-1-carboxamide) Dimer | -H (desmethyl) | Lower | researchgate.net |

| Bis(phenazine-1-carboxamide) Dimer | -CH₃ (Methyl) | Higher (16-40x) | researchgate.net |

Impact of Substitutions on the Carboxamide Linker and Benzyl (B1604629) Moiety on Activity

The 1-carboxamide side chain is a critical determinant of the cytotoxic activity of these compounds. Studies have revealed that there is very limited scope for structural variation in this part of the molecule. researchgate.netnih.gov This rigidity in the SAR is due to the crucial role the carboxamide plays in forming an intramolecular hydrogen bond with the nitrogen atom at the 10-position of the phenazine ring (N10). This interaction holds the side chain in a planar conformation with the tricyclic core, which is essential for effective DNA binding. researchgate.net

| Core Structure | Substituents on Benzyl Moiety | Observed Activity | Reference |

|---|---|---|---|

| Phenazine-1-carbonyl hydrazide | 2-hydroxy | Moderate Cytotoxicity | mdpi.com |

| Phenazine-1-carbonyl hydrazide | 4-methoxy | Moderate Cytotoxicity | mdpi.com |

| Phenazine-1-carbonyl hydrazide | 2-hydroxy, 4-(2-(piperidine-1-yl)ethoxy) | Good Cytotoxicity | mdpi.comnih.gov |

Identification of Key Pharmacophoric Elements

A pharmacophore model for this class of compounds describes the essential structural features required for biological activity. For the cytotoxic N-(2-chlorobenzyl)phenazine-1-carboxamide and its analogues, the key pharmacophoric elements are derived from their mode of action as DNA-binding agents.

The essential features include:

A Planar Tricyclic Aromatic System: The flat phenazine core serves as the primary DNA intercalating unit, enabling it to stack between DNA base pairs. mdpi.comresearchgate.net

A Hydrogen Bond Donor/Acceptor Group: The 1-carboxamide linker is a critical element. Specifically, the amide proton (NH) acts as a hydrogen bond donor, forming a crucial intramolecular hydrogen bond with the phenazine ring's N10 nitrogen atom. researchgate.netmdpi.com This bond locks the carboxamide in a coplanar orientation with the phenazine ring system, a conformation necessary for high-affinity DNA binding. researchgate.net

Appropriate Side Chain: While the specific N-(2-chlorobenzyl) group's contribution requires further study, the presence of a side chain at this position influences properties like solubility and steric interactions within the DNA grooves. In related compounds with cationic side chains, protonated amine groups can form favorable hydrogen bonds with the oxygen atoms of guanine (B1146940) bases in the DNA major groove, further stabilizing the complex. researchgate.net

These elements collectively define the pharmacophore for tricyclic carboxamides that target DNA, highlighting the precise structural and conformational requirements for their biological activity. researchgate.netnih.gov

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of potential drug candidates against biological targets.

While docking studies specifically for N-(2-chlorobenzyl)phenazine-1-carboxamide are not readily found, research on the parent compound, phenazine-1-carboxamide (B1678076) (PCN), highlights the utility of this approach. In one study, in silico docking was employed to investigate the interaction of PCN with anti-apoptotic members of the Bcl-2 family of proteins, which are crucial regulators of apoptosis and are often dysregulated in cancer. The simulations revealed that PCN likely interacts with the BH3 domain of these proteins, an interaction that is thought to inhibit their anti-apoptotic function and promote programmed cell death. nih.gov This predictive binding provides a molecular basis for the observed cytotoxic activity of PCN against lung and breast cancer cell lines. nih.gov

Another study identified the key amino acids essential for the hydrolysis of PCN by a novel amidase, PzcH, through molecular docking and point mutation experiments. nih.gov These findings are crucial for understanding the degradation of PCN and have implications for bioremediation. nih.gov

These examples demonstrate that molecular docking is a valuable tool for identifying potential protein targets and elucidating the mechanism of action for phenazine-1-carboxamide derivatives. Similar studies on this compound could predict its binding partners and guide the design of derivatives with enhanced or more specific biological activities.

Table 1: Representative Molecular Docking Studies on Phenazine-1-Carboxamide (PCN)

| Compound | Target Protein Family | Key Finding |

|---|---|---|

| Phenazine-1-carboxamide (PCN) | Bcl-2 anti-apoptotic proteins | PCN is predicted to bind to the BH3 domain, suggesting a mechanism for inducing apoptosis in cancer cells. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying physicochemical properties that correlate with activity, QSAR can be used to predict the potency of new, unsynthesized compounds.

Specific QSAR models for this compound have not been published. However, research on related bis-phenazine-carboxamides has successfully employed QSAR to understand their anticancer activity. A study on a series of bis-phenazines acting on various leukemia and carcinoma cell lines formulated QSARs that highlighted a strong dependence on hydrophobicity, as measured by the partition coefficient (ClogP). The models indicated that for the phenazine (B1670421) series, a high ClogP value (around 7.3) was optimal for potent anticancer activity. researchgate.net This suggests that the ability of the compound to partition into cellular membranes is a critical determinant of its efficacy. researchgate.net

This finding contrasts with a related series of bis-acridines, which showed a negative correlation with hydrophobicity, implying that despite structural similarities, the two classes of compounds may have different mechanisms of action or cellular uptake. researchgate.net

A QSAR study involving this compound would likely involve synthesizing a series of analogues with varying substituents on the benzyl (B1604629) and phenazine rings. By measuring their biological activity and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a predictive model could be developed to guide the synthesis of more potent derivatives.

Table 2: QSAR Findings for Bis-Phenazine-Carboxamides

| Compound Class | Key Descriptor | Optimal Value | Implication |

|---|

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This technique is invaluable for understanding the dynamic nature of ligand-target interactions and the stability of binding poses predicted by molecular docking.

While there are no specific MD simulation studies on this compound, research on a dimeric phenazine-1-carboxamide derivative, MLN944, demonstrates the power of this approach. MD simulations were used to study the interaction of a derivative of MLN944 with DNA. researchgate.net The simulations revealed that the linker connecting the two phenazine units exists in multiple conformations and that the protonated amines of the linker form hydrogen bonds with guanine (B1146940) bases in the DNA major groove. researchgate.net These dynamic simulations also highlighted the role of solvent interactions in the binding process. researchgate.net

In a different context, MD simulations were employed to understand the mechanism of Phenazine-1-carboxylic acid decarboxylase (PhdA), an enzyme that acts on a related phenazine compound. The simulations showed that the solvent environment (D2O vs. H2O) affects the conformational flexibility of the enzyme, leading to a more compact and active structure. researchgate.net This insight helps to explain unusual kinetic isotope effects observed experimentally. researchgate.net

For this compound, MD simulations could be used to refine docking predictions by assessing the stability of its complex with a target protein. Furthermore, these simulations could reveal important conformational changes in both the ligand and the target that are crucial for binding and biological function.

Quantum Chemical Calculations and Electronic Structure Analysis for Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure of molecules. These calculations can provide valuable information about molecular properties such as orbital energies, charge distribution, and reactivity.

Specific quantum chemical studies on this compound are not available. However, DFT calculations have been applied to the broader class of phenazine derivatives to understand their redox properties for applications in organic flow batteries. These studies investigate how different electron-donating or electron-withdrawing groups on the phenazine ring affect the molecule's redox potential and solvation free energies. researchgate.net

In another study, DFT calculations were used to rationalize the spectroscopic properties of newly synthesized phenazine derivatives. nih.gov The calculations helped to assign absorption bands in the experimental spectra to specific electronic transitions (e.g., S0 → S1). nih.gov

For this compound, quantum chemical calculations could be used to:

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict its electronic properties and reactivity.

Generate an electrostatic potential map to identify regions of the molecule that are likely to engage in electrostatic interactions.

Model its reactivity in various chemical reactions, aiding in the prediction of metabolic pathways or chemical degradation.

These computational approaches, while not yet specifically applied to this compound in the available literature, hold significant promise for elucidating its chemical and biological properties. The existing research on related phenazine-1-carboxamide derivatives provides a clear roadmap for how these in silico methods can be leveraged to accelerate research and development of this class of compounds.

Advanced Research Methodologies Applied to Phenazine 1 Carboxamides

Application of Spectroscopic and Diffraction Techniques in Structural Elucidation for Research Compounds

The precise chemical structure of novel compounds is a prerequisite for understanding their biological activity. For phenazine-1-carboxamides, a combination of spectroscopic and diffraction techniques is employed to achieve unambiguous structural determination.

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a compound. It provides a highly accurate mass-to-charge ratio, allowing for the calculation of the molecular formula. For instance, in the characterization of novel phenazine-1-carboxylic acylhydrazone derivatives, HRMS (ESI+) was used to confirm the calculated molecular weights of the synthesized compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H and ¹³C NMR, is indispensable for mapping the carbon-hydrogen framework of a molecule. These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure. The structures of various phenazine-1-carboxamide (B1678076) derivatives have been confirmed using ¹H and ¹³C NMR spectroscopy. nih.govnih.gov

X-ray Crystallography offers the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and stereochemistry. The crystal structure of the parent compound, phenazine-1-carboxamide, has been elucidated by X-ray diffraction, providing valuable information on its molecular geometry. nih.govnih.gov

Table 1: Spectroscopic and Crystallographic Data for Phenazine-1-carboxamide and its Derivatives

| Technique | Compound | Key Findings |

| HRMS | Phenazine-1-carboxylic acylhydrazone derivatives | Confirmed calculated molecular formulas. |

| ¹H NMR | Phenazine-1-carboxylic acylhydrazone derivatives | Characterized the chemical shifts and coupling constants of protons, confirming the molecular structure. |

| ¹³C NMR | Phenazine-1-carboxylic acylhydrazone derivatives | Identified the chemical shifts of carbon atoms, completing the structural elucidation. |

| X-ray Crystallography | Phenazine-1-carboxamide | Determined the precise three-dimensional atomic arrangement, bond lengths, and angles. |

This table is interactive. Click on the headers to sort the data.

Advanced Microscopy for Detailed Cellular Morphological Analysis

Understanding the impact of a compound on cellular morphology is crucial for elucidating its mechanism of action. Advanced microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution images of cells and their internal structures.

Studies on the effect of phenazine-1-carboxamide (PCN) on the mycelial morphology and ultrastructure of the fungus Rhizoctonia solani have demonstrated the power of these techniques.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography of cells. In the case of R. solani treated with PCN, SEM observations revealed that the mycelia became locally swollen and exhibited a sharp decrease in prominence. nih.gov

Transmission Electron Microscopy (TEM) provides detailed images of the internal structures of cells. TEM observations of PCN-treated R. solani showed that the cell wall became thin and deformed, mitochondria disappeared, the septum twisted, and most of the organelles were difficult to discern. nih.gov

Table 2: Morphological Changes in Rhizoctonia solani Induced by Phenazine-1-carboxamide

| Microscopy Technique | Observation |

| Scanning Electron Microscopy (SEM) | Mycelia were locally swollen with a decrease in prominence. |

| Transmission Electron Microscopy (TEM) | Thin and deformed cell wall, disappearance of mitochondria, twisted septum, and indiscernible organelles. |

This table is interactive. Click on the headers to sort the data.

Transcriptomic and Proteomic Profiling for Cellular Pathway Analysis

To understand the broader cellular response to a compound, researchers employ "omics" technologies such as transcriptomics and proteomics. These approaches provide a global view of gene expression and protein levels, respectively, offering insights into the metabolic and signaling pathways affected by the compound.

Transcriptomic analysis of Rhizoctonia solani treated with phenazine-1-carboxamide (PCN) identified 511 differentially expressed genes. frontiersin.orgnih.gov Gene Ontology (GO) enrichment analysis revealed that processes related to fatty acid metabolism, lipid oxidation, and membrane components were significantly affected. frontiersin.orgnih.gov

Proteomic analysis , using techniques like iTRAQ-based quantitative proteomics, has been applied to study PCN production in Pseudomonas chlororaphis. In a mutant strain with enhanced PCN production, 452 differentially expressed proteins were identified. nih.gov Upregulated proteins included those directly involved in the PCN biosynthesis pathway (PhzA/B, PhzD, PhzF, PhzG, and PhzH), as well as proteins related to energy production and amino acid metabolism. nih.gov

Table 3: Transcriptomic and Proteomic Findings Related to Phenazine-1-carboxamide

| "Omics" Technique | Organism | Key Findings |

| Transcriptomics | Rhizoctonia solani | 511 differentially expressed genes upon PCN treatment, affecting fatty acid metabolism and membrane components. frontiersin.orgnih.gov |

| Proteomics | Pseudomonas chlororaphis | 452 differentially expressed proteins in a high-PCN-producing mutant, with upregulation of biosynthesis enzymes. nih.gov |

This table is interactive. Click on the headers to sort the data.

Genetic Engineering and Molecular Biology Techniques in Biosynthesis Research

The biosynthesis of phenazine-1-carboxamide originates from the shikimate pathway, and molecular biology techniques are pivotal in understanding and manipulating this process. The core phenazine (B1670421) structure is synthesized by a conserved set of enzymes encoded by the phz gene cluster.

The conversion of the precursor, phenazine-1-carboxylic acid (PCA), to phenazine-1-carboxamide is catalyzed by the enzyme PhzH, an asparagine synthase. mdpi.com Genetic engineering approaches have been employed to enhance the production of phenazine-1-carboxamide. For example, in Pseudomonas chlororaphis, overexpressing genes in the shikimate pathway (aroB, aroQ, aroE, and phzC) and deleting negative regulatory genes (relA, fleQ, and pykF) resulted in a significant increase in PCN production. nih.gov

Furthermore, the disruption of genes, such as phzI, has been shown to abolish the production of both PCA and PCN, confirming the essential role of these genes in the biosynthetic pathway. mdpi.com These genetic manipulation techniques are crucial for elucidating the functions of specific genes and for the metabolic engineering of microorganisms for enhanced production of desired compounds.

Table 4: Genes Involved in Phenazine-1-carboxamide Biosynthesis and their Manipulation

| Gene(s) | Function | Effect of Genetic Manipulation |

| phzH | Catalyzes the conversion of PCA to PCN. mdpi.com | Overexpression can increase PCN yield. |

| aroB, aroQ, aroE, phzC | Involved in the shikimate pathway, the precursor pathway for phenazines. nih.gov | Overexpression in P. chlororaphis led to increased PCN production. nih.gov |

| relA, fleQ, pykF | Negative regulators of phenazine biosynthesis. nih.gov | Deletion in P. chlororaphis contributed to enhanced PCN yield. nih.gov |

| phzI | Part of the quorum-sensing system regulating phenazine production. mdpi.com | Disruption abolished PCA and PCN production. mdpi.com |

This table is interactive. Click on the headers to sort the data.

Future Research Directions and Pre Clinical Development Potential

Exploration of Uncharted Biological Activities and Novel Molecular Targets

The phenazine (B1670421) scaffold is a well-established pharmacophore known for a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.netmdpi.com For N-(2-chlorobenzyl)phenazine-1-carboxamide, future research should systematically explore its bioactivity profile against a diverse panel of pathogens and cancer cell lines.

Antimicrobial and Antifungal Potential: Phenazine-1-carboxamide (B1678076) (PCN) and its derivatives have demonstrated potent activity against various bacterial and fungal strains. mdpi.commdpi.com The introduction of a 2-chlorobenzyl group on the amide nitrogen may modulate this activity. Initial screenings should assess its efficacy against clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Anticancer Activity: Numerous phenazine derivatives have exhibited significant cytotoxic effects against various cancer cell lines. mdpi.comnih.gov The proposed mechanism of action for some phenazine compounds involves the inhibition of topoisomerase and the induction of reactive oxygen species (ROS), leading to apoptosis. nih.govmdpi.com Preclinical investigations should evaluate the cytotoxic profile of this compound across a range of human cancer cell lines.

Novel Molecular Targets: Beyond established targets like DNA and topoisomerases, the unique structural features of this compound may enable it to interact with novel molecular targets. mdpi.comresearchgate.net Computational docking studies and high-throughput screening assays could identify potential protein interactions, paving the way for the discovery of new mechanisms of action. Research could focus on its potential to inhibit enzymes crucial for cancer cell survival or microbial pathogenesis.

Rational Design and Synthesis of Advanced Derivatives with Enhanced Specificity and Potency

The synthesis of phenazine-1-carboxylic acid (PCA) derivatives provides a versatile platform for generating a library of compounds with diverse functionalities. rroij.comrroij.com The 2-chlorobenzyl moiety of this compound offers a starting point for further structural modifications to enhance its biological activity and selectivity.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study is crucial to understand how modifications to the N-benzyl group and the phenazine core affect the compound's potency and specificity. This involves synthesizing a series of analogs with varying substituents on the benzyl (B1604629) ring and the phenazine scaffold.

Improving Potency and Selectivity: The data from SAR studies can guide the rational design of new derivatives with improved therapeutic indices. For instance, modifications could be aimed at increasing the compound's affinity for a specific molecular target while minimizing off-target effects.

Table 1: Potential Modifications for Derivative Synthesis

| Modification Site | Proposed Modification | Rationale |

|---|---|---|

| Benzyl Ring | Substitution with electron-donating or electron-withdrawing groups | To modulate electronic properties and binding interactions. |

| Phenazine Core | Introduction of substituents at various positions | To alter solubility, lipophilicity, and target engagement. rroij.comrroij.com |

| Amide Linker | Replacement with other functional groups (e.g., ester, sulfonamide) | To explore different chemical spaces and improve stability. |

Investigation of Synergistic Effects in Combination Research (in vitro/pre-clinical context)

Phenazine derivatives have shown promise in synergistic combinations with existing therapeutic agents, potentially enhancing their efficacy and overcoming resistance mechanisms. researchgate.net Investigating the synergistic potential of this compound in combination with other drugs is a promising area of research.

Combination with Antimicrobials: In the context of infectious diseases, combining this compound with conventional antibiotics could lead to a broader spectrum of activity or combat drug-resistant strains. Checkerboard assays can be employed to systematically evaluate these combinations in vitro.

Combination with Anticancer Drugs: For cancer therapy, this compound could be tested in combination with standard chemotherapeutic agents or targeted therapies. Such combinations may allow for lower doses of each drug, thereby reducing toxicity while achieving a greater therapeutic effect. The ability of some phenazines to act as bioreductive prodrugs suggests they could be particularly effective in the hypoxic microenvironment of solid tumors. nih.gov

Table 2: Potential Combination Therapies

| Therapeutic Area | Combination Agent | Potential Benefit |

|---|---|---|

| Bacterial Infections | Beta-lactam antibiotics | Synergistic bactericidal activity against resistant strains. |

| Fungal Infections | Azole antifungals | Enhanced fungicidal effect and reduced drug resistance. |

| Cancer | Cisplatin (B142131) | Increased cytotoxicity and overcoming cisplatin resistance. |

| Cancer | PARP inhibitors | Synthetic lethality in specific cancer subtypes. |

Development of Innovative Methodologies for Phenazine-1-carboxamide Research

Advancements in research methodologies are essential for accelerating the preclinical development of this compound and its derivatives.

Advanced Synthesis and Purification Techniques: The development of more efficient and scalable synthetic routes is crucial for producing sufficient quantities of the compound for extensive preclinical testing. rroij.comrroij.com Modern purification techniques like preparative high-performance liquid chromatography (HPLC) are vital for obtaining high-purity compounds. nih.gov

High-Throughput Screening Platforms: The use of automated high-throughput screening (HTS) platforms can expedite the evaluation of large libraries of phenazine derivatives for various biological activities. This allows for the rapid identification of lead compounds with desirable properties.

Advanced Analytical Methods: Sophisticated analytical techniques are necessary for the detailed characterization of these compounds and their metabolites. This includes methods like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and advanced chromatography techniques for quantitative analysis in biological matrices. nih.govnih.gov

Genetic and Molecular Biology Tools: To elucidate the mechanism of action, modern molecular biology techniques such as CRISPR-Cas9 gene editing and RNA sequencing can be employed to identify the molecular targets and pathways affected by this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorobenzyl)phenazine-1-carboxamide, and how can purity be validated?

- Methodology : The compound can be synthesized via condensation of phenazine-1-carboxylic acid with 2-chlorobenzylamine using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. For validation, use 1H NMR (e.g., δ 8.5–9.0 ppm for aromatic protons), HRMS (e.g., [M+H]⁺ calculated vs. experimental values), and melting point analysis (203–204°C for structural analogs) to confirm purity and identity .

Q. How do substituents on the phenazine core influence bioactivity?

- Methodology : Compare analogs like N-(naphthalen-1-yl)phenazine-1-carboxamide (NNPCN) and N-(2,5-dimethylphenyl)phenazine-1-carboxamide. For example, NNPCN disrupts fungal cell walls by downregulating β-1,3-glucanase and lipid oxidation genes, while chlorobenzyl substituents may enhance membrane permeability due to lipophilic interactions. Use transcriptomics (RNA-seq) and enzyme assays (e.g., β-1,3-glucanase activity) to correlate structural variations with functional outcomes .

Q. What spectroscopic techniques are critical for characterizing phenazine-1-carboxamide derivatives?

- Methodology : Prioritize 1H/13C NMR for aromatic proton/carbon assignments, HRMS for molecular weight confirmation (e.g., ±0.0001 Da accuracy), and UV-Vis for π→π* transition analysis (λmax ~260–300 nm). For example, reports HRMS data with a 0.0011 Da deviation, confirming synthetic accuracy .

Advanced Research Questions

Q. How can transcriptomic data resolve contradictions in antifungal mechanisms of phenazine derivatives?

- Methodology : When bioactivity data conflicts (e.g., fungicidal vs. static effects), perform RNA-seq to identify differentially expressed genes (DEGs). For NNPCN, 6,838 DEGs were linked to cell wall/membrane disruption and oxidative stress. Validate key DEGs (e.g., glycosyl hydrolase family genes) via qRT-PCR and correlate with physiological assays (e.g., malondialdehyde levels for lipid peroxidation). This integrates multi-omics data to resolve mechanistic ambiguity .

Q. What environmental factors critically impact phenazine-1-carboxamide biosynthesis in microbial systems?